Cas no 2089602-82-2 (5-Cyano-DL-tryptophan)
5-Cyano-DL-tryptophan Chemical and Physical Properties
Names and Identifiers
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- 5-CYANO-DL-TRYPTOPHAN
- 2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
- 5-Cyanotryptophan
- 5836AH
- (2S)-2-AMINO-3-(5-CYANO-1H-INDOL-3-YL)PROPANOIC ACID
- 5-Cyano-DL-tryptophan
-
- Inchi: 1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)
- InChI Key: RWUVZHFIVNNDBO-UHFFFAOYSA-N
- SMILES: OC(C(CC1=CNC2C=CC(C#N)=CC1=2)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 349
- XLogP3: -1.1
- Topological Polar Surface Area: 103
5-Cyano-DL-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C998523-5mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998523-10mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C998523-50mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 50mg |
$ 115.00 | 2022-06-06 | ||
| Aaron | AR01E7TD-1g |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 1g |
$353.00 | 2025-02-10 | |
| Aaron | AR01E7TD-250mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 250mg |
$163.00 | 2025-02-10 | |
| Aaron | AR01E7TD-500mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 500mg |
$240.00 | 2025-02-10 | |
| 1PlusChem | 1P01E7L1-250mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 250mg |
$149.00 | 2023-12-19 | |
| 1PlusChem | 1P01E7L1-500mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 500mg |
$213.00 | 2023-12-19 | |
| A2B Chem LLC | AX41829-250mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 250mg |
$160.00 | 2024-04-20 | |
| A2B Chem LLC | AX41829-500mg |
5-Cyano-DL-tryptophan |
2089602-82-2 | 97% | 500mg |
$235.00 | 2024-04-20 |
5-Cyano-DL-tryptophan Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-Cyano-DL-tryptophan
Introduction to 5-Cyano-DL-tryptophan (CAS No: 2089602-82-2)
5-Cyano-DL-tryptophan, identified by the chemical compound code CAS No: 2089602-82-2, is a specialized amino acid derivative that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, characterized by its cyano functional group attached to the indole ring of tryptophan, exhibits unique structural and chemical properties that make it a valuable tool in synthetic biology, drug design, and metabolic studies.
The structural uniqueness of 5-Cyano-DL-tryptophan lies in its modified indole core, where the cyano group introduces a strong electron-withdrawing effect. This modification not only alters the electronic properties of the molecule but also influences its interactions with biological targets. The cyano group enhances the molecule's ability to participate in hydrogen bonding and π-stacking interactions, making it a promising candidate for designing novel bioactive molecules.
In recent years, 5-Cyano-DL-tryptophan has been explored for its potential applications in drug discovery. Its ability to mimic natural amino acids while introducing additional functional groups has made it a useful scaffold for creating enzyme inhibitors and receptor ligands. For instance, studies have demonstrated its efficacy in targeting enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. The cyano group's presence allows for fine-tuning of the molecule's solubility and bioavailability, which are critical factors in pharmaceutical development.
One of the most compelling aspects of 5-Cyano-DL-tryptophan is its role in synthetic biology. Researchers have leveraged this compound to engineer microbial pathways that produce high-value biochemicals. By incorporating 5-Cyano-DL-tryptophan into metabolic flux analysis, scientists have been able to optimize the synthesis of indole derivatives, which are precursors to various pharmaceuticals and agrochemicals. This approach not only enhances production efficiency but also reduces costs associated with traditional synthesis methods.
The cyano functionality in 5-Cyano-DL-tryptophan also makes it a valuable intermediate in organic synthesis. Its reactivity with various nucleophiles allows for the construction of complex molecular architectures, which are essential for developing novel therapeutic agents. Recent advances in catalytic methods have further expanded the synthetic utility of this compound, enabling more efficient and sustainable production processes.
From a biological perspective, 5-Cyano-DL-tryptophan has been investigated for its potential role in modulating protein-protein interactions. The unique electronic properties of the cyano group can influence binding affinities and selectivity, making it an attractive candidate for designing small-molecule probes that study protein function. Additionally, its incorporation into peptide mimetics has shown promise in developing treatments for diseases associated with protein misfolding and aggregation.
In clinical research, 5-Cyano-DL-tryptophan is being evaluated for its therapeutic potential in various disease models. Preclinical studies have highlighted its ability to modulate inflammatory responses by interacting with specific receptors and enzymes. The compound's ability to cross the blood-brain barrier has also raised interest in its potential applications for treating neurological disorders. While further research is needed to fully elucidate its mechanisms of action, preliminary results are encouraging and warrant continued investigation.
The synthesis of 5-Cyano-DL-tryptophan presents both challenges and opportunities. Traditional synthetic routes often require multiple steps and harsh conditions, which can limit scalability and increase costs. However, recent innovations in green chemistry have led to more sustainable methods for producing this compound. For example, biocatalytic approaches using engineered enzymes have been successfully employed to streamline the synthesis process while minimizing environmental impact.
Another area of interest is the use of 5-Cyano-DL-tryptophan as a building block for drug delivery systems. Its structural features allow for conjugation with polymers or nanoparticles, enhancing drug stability and targeting specificity. This approach has been explored in developing targeted therapies for cancer and infectious diseases, where precise delivery is crucial for therapeutic efficacy.
The future prospects of 5-Cyano-DL-tryptophan are vast and multifaceted. As our understanding of molecular interactions deepens, so does the potential for this compound to contribute to breakthroughs in medicine and biotechnology. Continued research efforts will likely uncover new applications and refine existing ones, solidifying its position as a cornerstone molecule in modern chemical biology.
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